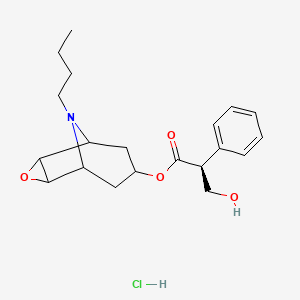

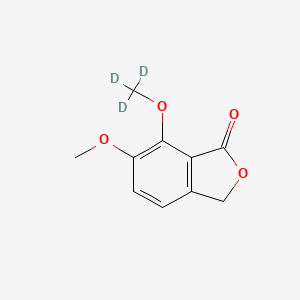

![molecular formula C6H10O3 B589244 (1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol CAS No. 905580-84-9](/img/structure/B589244.png)

(1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol, commonly known as L-Fucose, is a six-carbon sugar that is found in various biological systems. It is a stereoisomer of D-glucose and is present in the extracellular matrix of animals, plants, and bacteria. L-Fucose plays a crucial role in various biological processes, including cell adhesion, signaling, and immune response.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Lipase-Catalyzed Synthesis : An efficient method has been developed for preparing optically active enantiomers of this compound, demonstrating its potential in stereoselective organic synthesis (Tsuji, Onishi, & Sakata, 1999).

Bioanalysis in Neuroscience : The compound, also known as LY379268, a group II metabotropic glutamate receptor agonist, has been widely used in neuroscience as a model compound in studies evaluating antipsychotic drugs for the treatment of schizophrenia. A novel method for its bioanalysis in rat plasma has been developed (Benitex et al., 2014).

Use in Organometallic Chemistry : Demonstrated in the synthesis of 1-naphthaldehydes and 3-oxabicyclo[3.1.0]hexan-2-ols, highlighting the compound's relevance in organometallic reactions (Miao & Huang, 2009).

Pharmaceutical and Medicinal Applications

Synthesis of Antiviral Agents : Used in the enantioselective synthesis of key starting materials for the synthesis of conformationally locked carbocyclic nucleosides, including antiviral agents like North-methanocarbathymidine (Ludek & Marquez, 2009).

Development of Nonnarcotic Analgesics : Involved in the synthesis of 1-aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents, demonstrating its utility in creating new pain relief medications (Epstein et al., 1981).

Synthetic Organic Chemistry

Enantioselective Synthesis : Utilized in the highly enantioselective rearrangement of meso-epoxides to allylic alcohols, important for carbocyclic nucleoside synthesis (Hodgson, Witherington, & Moloney, 1994).

Synthesis of Novel Nucleosides : Key in the synthesis of novel nucleosides with a fused cyclopropane ring substituted by a hydroxymethyl group, showcasing its role in advanced nucleoside design (Lescop & Huet, 2000).

Precursor for Carbocyclic Nucleosides : Involved in the stereocontrolled synthesis of carbocyclic nucleosides, indicating its importance in precise molecular construction (Chang et al., 1994).

Propriétés

IUPAC Name |

(1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-2-3-1-4-6(9-4)5(3)8/h3-8H,1-2H2/t3-,4-,5+,6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHRDZLEOMAUPP-AZGQCCRYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2C1O2)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]2[C@H]1O2)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10730669 |

Source

|

| Record name | (1R,2R,3S,5S)-3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10730669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol | |

CAS RN |

905580-84-9 |

Source

|

| Record name | (1R,2R,3S,5S)-3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10730669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

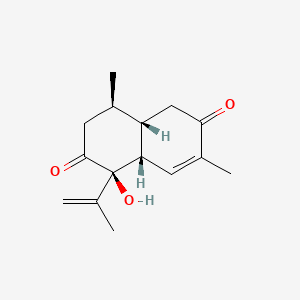

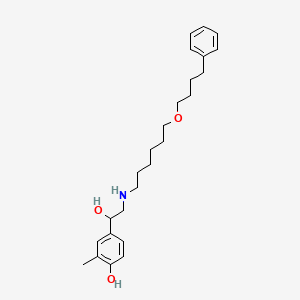

![Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B589182.png)